![molecular formula C19H14N2O3S B6577732 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-55-1](/img/structure/B6577732.png)
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a compound of significant interest in the fields of organic and medicinal chemistry. Its unique structural features combine a chromenone core with a thiazole and phenylamino substituent, imparting it with unique chemical and biological properties.
Mechanism of Action
Target of Action
Chromanone, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It is plausible that 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one may interact with similar targets.
Mode of Action
Chromanone analogs have been shown to interact with various biological targets, leading to diverse biological activities
Biochemical Pathways
Chromanone and its analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone and its analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically begins with the construction of the chromenone framework. This is followed by the formation of the thiazole ring and the subsequent introduction of the phenylamino group. Key reagents and conditions include:
Formation of Chromenone Core
Reacting 7-methoxy-2H-chromen-2-one precursor with suitable thionating agents.
Thiazole Ring Construction
Utilizing 2-aminothiophenol and α-bromo ketone under reflux conditions to construct the thiazole ring.
Phenylamino Substitution
Introducing the phenylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial-scale production of this compound typically employs optimized versions of the laboratory synthesis, ensuring high yields and purity through continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation
Oxidative transformation leading to quinones or other oxidized derivatives.
Reduction
Reduction of the thiazole ring under mild conditions.
Substitution
Nucleophilic substitutions primarily at the phenylamino position.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Nucleophiles like amines and halides under reflux.
Major Products
Depending on the reactions and conditions, major products include:
Quinone derivatives from oxidation.
Reduced thiazole derivatives from reduction.
Amino-substituted chromenones from nucleophilic substitution.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the thiazole moiety, including 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, exhibit notable anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- Breast Cancer (MCF-7) : Studies have demonstrated that thiazole derivatives can induce apoptosis in MCF-7 cells, with mechanisms involving caspase activation .
- Lung Carcinoma (A549) : Similar anticancer effects were observed in A549 cell lines, where compounds with methoxy substitutions displayed IC50 values indicating strong cytotoxic activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Inhibition : Research has highlighted the potential of thiazole derivatives to inhibit Gram-positive bacteria. The presence of halogen substitutions on the phenyl ring enhances antibacterial activity .
- Fungal Activity : The compound has shown antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of the compound showed significant inhibition against MCF-7 and A549 cells, suggesting a promising avenue for cancer treatment .
- Review on Antimicrobial Properties : A comprehensive review highlighted various thiazole derivatives' antibacterial and antifungal activities, emphasizing the importance of structural modifications for enhanced efficacy .
Comparison with Similar Compounds
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one stands out when compared to similar compounds due to its unique combination of chemical moieties:
Similar Compounds
7-methoxy-3-[2-(aminomethyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
7-methoxy-3-[2-(phenylmethyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Uniqueness
The presence of the phenylamino group enhances its interaction with biological targets, offering unique medicinal properties not seen in its analogs.
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Biological Activity
7-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, a compound belonging to the class of chromenone derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H12N2O2S with a molecular weight of approximately 320.365 g/mol. The compound features a chromenone core linked to a thiazole moiety via a phenylamino group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 320.365 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 550.3 ± 52.0 °C at 760 mmHg |
Flash Point | 286.6 ± 30.7 °C |
LogP | 4.14 |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The compound has shown selective inhibitory effects against tumor-associated enzymes such as carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. In vitro studies have demonstrated high nanomolar range inhibition, suggesting potential as an antitumor agent .
- Antimicrobial Properties : Derivatives of thiazole compounds, similar to this chromenone derivative, exhibit significant antimicrobial activities against various pathogens, including bacteria and fungi . The presence of electron-donating groups in the structure enhances these activities.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cancer cell lines (e.g., Jurkat and HT-29). Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and thiazole moiety can significantly impact cytotoxic potency .
Antitumor Studies
In a study exploring the efficacy of various coumarin derivatives, including those with thiazole substitutions, it was found that compounds with similar structures displayed promising anticancer activities with IC50 values comparable to standard chemotherapeutics like doxorubicin . Specifically, compounds featuring a thiazole ring were noted for their enhanced interaction with cancer cell proteins through hydrophobic contacts.
Antimicrobial Activity
A series of thiazole-based compounds were synthesized and tested for their antimicrobial properties. Compounds similar to this compound demonstrated potent activity against Gram-positive bacteria and fungi . These findings underscore the potential of this compound in developing new antimicrobial agents.
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-7-12-9-15(18(22)24-17(12)10-14)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVWIFLZJOTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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